molecular formula C18H17N3O3 B11354981 5-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11354981
M. Wt: 323.3 g/mol
InChI Key: YSRKWWOIXOENKU-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylpyridinyl group, and an oxazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the ethoxyphenyl group: This step often involves a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with a nucleophile.

    Attachment of the methylpyridinyl group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck coupling, using a methylpyridinyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or sulfonates as leaving groups, with nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

5-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethoxy group in 5-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This distinguishes it from similar compounds with different substituents.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H17N3O3/c1-3-23-14-9-7-13(8-10-14)16-11-15(21-24-16)18(22)20-17-6-4-5-12(2)19-17/h4-11H,3H2,1-2H3,(H,19,20,22)

InChI Key

YSRKWWOIXOENKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC(=N3)C

Origin of Product

United States

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